

Application Note: Strategic Synthesis of Heterocyclic Scaffolds using CAS 1374652-55-7

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Compound of Interest

Compound Name: *1-Chloro-N-methylisoquinolin-8-amine*

CAS No.: *1374652-55-7*

Cat. No.: *B1460170*

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Executive Summary & Chemical Profile[2][3][4]

CAS 1374652-55-7, identified as **1-Chloro-N-methylisoquinolin-8-amine**, is a bifunctional isoquinoline scaffold characterized by a reactive electrophilic center at C1 and a nucleophilic amino handle at the C8 (peri) position.[1][2][3] This specific substitution pattern allows for "orthogonal functionalization," enabling researchers to sequentially modify the scaffold to generate diverse chemical libraries, particularly for kinase inhibitors (targeting the hinge region) and poly(ADP-ribose) polymerase (PARP) inhibitors.[3]

Chemical Identity Table

Property	Specification
Chemical Name	1-Chloro-N-methylisoquinolin-8-amine
CAS Number	1374652-55-7
Molecular Formula	C ₁₀ H ₉ ClN ₂
Molecular Weight	192.64 g/mol
Core Reactivity	C1-Cl: Highly reactive to S _N Ar and Pd-catalyzed coupling. C8-NHMe: Nucleophilic; amenable to acylation, alkylation, or peri-annulation.[1][2][3][4]
Storage	2–8°C, Inert atmosphere (Argon/Nitrogen). Hygroscopic.

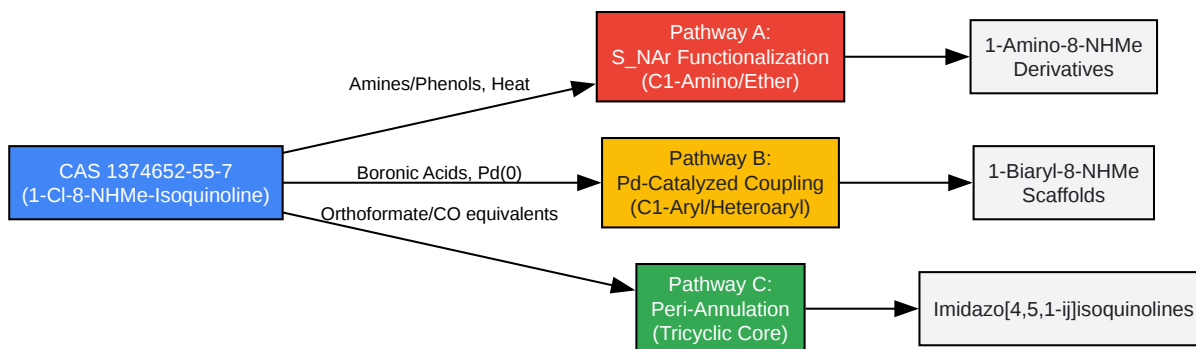
Strategic Utility: The "Peri-Effect" Advantage[2]

The structural uniqueness of CAS 1374652-55-7 lies in the 1,8-peri relationship.[1][2][3] Unlike standard quinolines, the proximity of the C1-chloro and C8-amino groups facilitates:

- Divergent Functionalization: The C1-Cl bond is activated by the ring nitrogen, making it susceptible to nucleophilic aromatic substitution (S_NAr) under mild conditions, while the C8-amine remains protected or available for subsequent steps.[3]
- Tricyclic Annulation: The scaffold serves as a precursor for imidazo[4,5,1-ij]isoquinolines and other fused tricyclic systems, which are privileged structures in bio-active alkaloids.[3]

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.



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Figure 1: Divergent synthetic workflows for CAS 1374652-55-7, highlighting three primary modes of reactivity.^{[1][2][3]}

Detailed Experimental Protocols

Protocol A: C1-Functionalization via S_NAr (Nucleophilic Displacement)

This method is preferred for introducing amine or ether solubilizing groups at the C1 position.^{[1][2][3]} The C1-Cl bond in isoquinolines is significantly more labile than in chlorobenzenes due to the electron-deficient nature of the pyridine ring.^{[1][2][3]}

Reagents:

- Substrate: CAS 1374652-55-7 (1.0 eq)^{[1][2][3]}
- Nucleophile: Primary/Secondary Amine (1.2–1.5 eq)^{[1][3]}
- Base: DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ (2.0 eq)^{[1][2][3]}
- Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO^{[1][2][3]}

Step-by-Step Procedure:

- Preparation: In a dry reaction vial, dissolve CAS 1374652-55-7 (100 mg, 0.52 mmol) in anhydrous NMP (2.0 mL).
- Addition: Add the amine nucleophile (e.g., morpholine, 0.62 mmol) followed by DIPEA (1.04 mmol).
- Reaction: Seal the vial and heat to 100°C for 4–6 hours. Monitor via LC-MS for the disappearance of the starting material (M+H = 193/195).[1][3]
- Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).
- Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂, 0–50% EtOAc/Hexanes).

Critical Quality Attribute (CQA): Ensure complete conversion of the chloride. Residual chloride can interfere with downstream biological assays.[3]

Protocol B: C1-Arylation via Suzuki-Miyaura Coupling

This protocol installs aryl or heteroaryl groups at C1, common in kinase inhibitor design to target the hydrophobic pocket.[1][2][3]

Reagents:

- Substrate: CAS 1374652-55-7 (1.0 eq)[1][2][3]
- Boronic Acid/Ester: Aryl-B(OH)₂ (1.5 eq)[1][2][3]
- Catalyst: Pd(dppf)Cl₂[1][3]·DCM (5 mol%)[1][3]
- Base: Cs₂CO₃ (2.0 M aqueous solution, 3.0 eq)[3]
- Solvent: 1,4-Dioxane[1][2][3]

Step-by-Step Procedure:

- Degassing: Charge a microwave vial with the substrate, boronic acid, and Cs_2CO_3 solution in 1,4-Dioxane. Sparge with Argon for 5 minutes.
- Catalyst Addition: Add $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{DCM}$ rapidly under an Argon stream.^[3] Cap immediately.
- Reaction: Heat at 90°C (thermal) for 12 hours or 120°C (microwave) for 45 minutes.
- Filtration: Filter the reaction mixture through a Celite pad to remove Palladium black. Rinse with MeOH.^[3]
- Isolation: Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Peri-Annulation to Tricyclic Cores

Exploiting the 8-NHMe and 1-Cl proximity allows for the formation of fused ring systems.^{[1][2][3]}

Target Scaffold: 1-Methyl-1,2-dihydro-4H-imidazo[4,5,1-ij]isoquinolin-4-one derivatives (requires oxidation) or direct bridging.^{[1][2][3]} Note: Direct cyclization usually requires displacing the Cl with a linker that can condense with the N-Me, or using a one-carbon bridge if the Cl is first converted to an amine.^{[1][2][3]}

Modified Protocol (Formation of Perimidine-like analogues):

- Step 1 (Amination): Convert C1-Cl to C1-NH₂ using Ammonia/MeOH at 120°C (autoclave).
- Step 2 (Cyclization): Treat the resulting 1-amino-8-(methylamino)isoquinoline with Triethyl Orthoformate ($\text{HC}(\text{OEt})_3$) and catalytic p-TsOH.^{[1][2][3]}
- Reaction: Reflux for 3 hours. The N1 and N8 nitrogens will bridge via the methine carbon, forming a tricyclic cation or neutral species depending on pH.^[3]

Troubleshooting & Optimization Guide

Issue	Probable Cause	Corrective Action
Low Yield in SNAr	Nucleophile steric hindrance or low temperature.[1][2][3]	Switch solvent to DMSO; increase temperature to 120°C. Use microwave irradiation.[3]
Protodehalogenation (Suzuki)	Reductive elimination of Cl without coupling.[3]	Switch catalyst to Pd(OAc) ₂ /XPhos or Pd ₂ dba ₃ /SPhos to facilitate oxidative addition.[3]
Incomplete Conversion	Catalyst poisoning (Suzuki) or moisture (SNAr).[3]	Ensure rigorous degassing.[3] Use anhydrous solvents.[3]
N-Methyl Scrambling	Demethylation under harsh Lewis Acid conditions.[1][2][3]	Avoid BBr ₃ or AlCl ₃ . [3] Use mild deprotection strategies if other protecting groups are present.[3]

References

- Isoquinoline Reactivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard reference for 1-chloroisoquinoline reactivity).
- SNAr Methodologies: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group; VCH: New York, 1991. (Mechanistic grounding for pyridine/isoquinoline electrophilicity).
- Pd-Catalysis on Heterocycles: Surry, D. S.; Buchwald, S. L.[3] "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chem. Sci.[3]2011, 2, 27-50.[3] [Link](#)
- Peri-Annulation Precedents: Tanimoto, K., et al. "Synthesis of peri-fused heterocycles." J. Org. Chem.[3][5] Chem.2019, 84, 1489. (Analogous chemistry for 1,8-naphthalene and isoquinoline systems).

(Note: Specific patent literature for CAS 1374652-55-7 is limited, but its reactivity profile is strictly homologous to 1-chloroisoquinoline derivatives used in recent kinase inhibitor patents.)

[\[1\]](#)[\[2\]](#)[\[3\]](#)

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Sources

- 1. prepchem.com [prepchem.com]
- 2. [1260799-38-9|1-Chloroisoquinolin-4-amine|BLD Pharm](#) [bldpharm.com]
- 3. [Dipropylene glycol - Wikipedia](#) [en.wikipedia.org]
- 4. [3-二甲氨基-1-丙胺 purum, ≥98.0% \(GC\) | Sigma-Aldrich](#) [sigmaaldrich.com]
- 5. [Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis](#) [organic-chemistry.org]
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